[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl](4-bromo-5-ethylthiophen-2-yl)methanone
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Overview
Description
4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone: is a complex organic compound that features a combination of benzodioxole, piperazine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Piperazine Attachment: The benzodioxole derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the benzodioxole-piperazine intermediate.
Thiophene Introduction: The final step involves the coupling of the benzodioxole-piperazine intermediate with 4-bromo-5-ethylthiophene-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to the presence of the piperazine and benzodioxole moieties, which are common in many bioactive molecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. The piperazine ring is a known pharmacophore in many drugs, and the benzodioxole group can enhance binding affinity to biological targets.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene ring, which is known for its conductive properties.
Mechanism of Action
The mechanism of action of 4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone would depend on its specific application. In a biological context, it might interact with various receptors or enzymes, modulating their activity. The piperazine moiety could interact with neurotransmitter receptors, while the benzodioxole group might enhance binding through additional hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone
- 4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone
Uniqueness
The uniqueness of 4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone lies in the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the bromine atom, for instance, can influence the compound’s reactivity and its interactions with biological targets compared to its chloro or methyl analogs.
This detailed overview provides a comprehensive understanding of 4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C19H21BrN2O3S |
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Molecular Weight |
437.4 g/mol |
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(4-bromo-5-ethylthiophen-2-yl)methanone |
InChI |
InChI=1S/C19H21BrN2O3S/c1-2-17-14(20)10-18(26-17)19(23)22-7-5-21(6-8-22)11-13-3-4-15-16(9-13)25-12-24-15/h3-4,9-10H,2,5-8,11-12H2,1H3 |
InChI Key |
HHAZYRWYZDSLCC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)Br |
Origin of Product |
United States |
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